(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624724-37-4
VCID: VC20172210
InChI: InChI=1S/C23H20ClN3O2S2/c1-14(2)27-22(28)20(31-23(27)30)12-16-13-26(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-3)18(24)11-15/h4-14H,1-3H3/b20-12-
SMILES:
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470.0 g/mol

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624724-37-4

Cat. No.: VC20172210

Molecular Formula: C23H20ClN3O2S2

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one - 624724-37-4

Specification

CAS No. 624724-37-4
Molecular Formula C23H20ClN3O2S2
Molecular Weight 470.0 g/mol
IUPAC Name (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H20ClN3O2S2/c1-14(2)27-22(28)20(31-23(27)30)12-16-13-26(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-3)18(24)11-15/h4-14H,1-3H3/b20-12-
Standard InChI Key QEYXIQYNOFFBMY-NDENLUEZSA-N
Isomeric SMILES CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S
Canonical SMILES CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a thiazolidin-4-one core fused with a pyrazole ring bearing 3-chloro-4-methoxyphenyl and phenyl substituents. The Z-isomer configuration at the methylene bridge (C5) is critical for its stereochemical stability and biological interactions. Key structural features include:

PropertyValue
Molecular FormulaC₂₃H₂₀ClN₃O₂S₂
Molecular Weight470.0 g/mol
CAS Number624724-37-4
Key Functional GroupsThioxo (C=S), Methoxy (OCH₃), Chloro (Cl)

The chloro and methoxy groups on the phenyl ring enhance electronic interactions with biological targets, while the thioxo group contributes to redox activity .

Spectroscopic Characterization

Synthetic batches are validated using:

  • ¹H/¹³C NMR: Peaks at δ 8.38–8.55 ppm (pyrazole protons) and δ 5.82–5.89 ppm (thiazolidinone CH) .

  • IR Spectroscopy: Bands at 1720 cm⁻¹ (C=O stretch) and 1310 cm⁻¹ (C=N stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 470.0.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Pyrazole Formation: Condensation of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine under acidic conditions .

  • Thiazolidinone Cyclization: Reaction of the pyrazole-carbaldehyde intermediate with thioglycolic acid and isopropylamine, catalyzed by DSDABCOC (1,4-diazabicyclo[2.2.2]octane diacetate) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Ultrasound-assisted synthesis reduces reaction time by 40% and energy consumption by 30% compared to conventional methods .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, achieving 85% yield with ≤2% impurities. Critical parameters include:

  • Temperature: 80–100°C

  • Pressure: 1.5–2.0 atm

  • Catalyst Loading: 5 mol% DSDABCOC .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate potent activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines:

Cell LineIC₅₀ (μM)Reference
HCT-1160.37
MCF-70.44

Mechanistically, the compound inhibits Aurora-A kinase (IC₅₀ = 0.11 μM), a key regulator of mitotic progression, by binding to its ATP-binding pocket . Molecular docking reveals hydrophobic interactions with Leu139, Val147, and Lys162 residues .

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus.

  • Anti-Inflammatory: 75% COX-2 inhibition at 10 μM.

Structure-Activity Relationships (SAR)

Modifications to the thiazolidinone and pyrazole moieties significantly impact potency:

  • Chloro Substituent: Replacement with fluorine reduces Aurora-A inhibition by 60% .

  • Methoxy Group: Removal decreases cytotoxicity (IC₅₀ > 5 μM).

  • Isopropyl Side Chain: Bulkier groups (e.g., cyclohexyl) enhance metabolic stability but reduce solubility .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: LogP = 3.2 (moderate lipophilicity).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.

  • Half-Life: 4.2 hours (rat plasma).

Toxicity

  • Acute Toxicity: LD₅₀ = 250 mg/kg (murine model).

  • Genotoxicity: Negative in Ames test.

Applications and Future Directions

Industrial Applications

  • Agrochemicals: Fungicidal activity against Botrytis cinerea (EC₅₀ = 2.1 μM) .

  • Material Science: Ligand for transition-metal catalysts in cross-coupling reactions .

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